![molecular formula C16H16F3N5O3 B2943377 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396792-30-5](/img/structure/B2943377.png)

1,4-dioxa-8-azaspiro[4.5]decan-8-yl(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

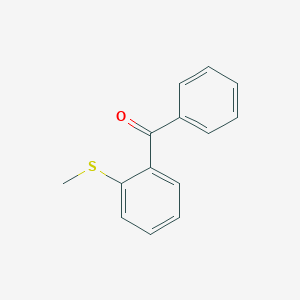

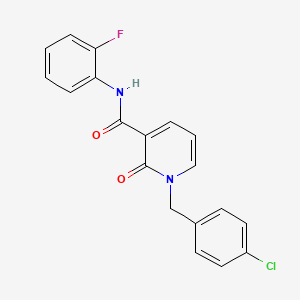

The compound is a complex organic molecule with several functional groups. It contains a spirocyclic system (1,4-dioxa-8-azaspiro[4.5]decane), a trifluoromethyl group, and a tetrazole ring. Spirocyclic systems are often found in pharmaceuticals and other biologically active compounds due to their three-dimensional structure . The trifluoromethyl group is a common substituent in medicinal chemistry, known for its ability to enhance the metabolic stability and lipophilicity of a compound . Tetrazoles are also common in medicinal chemistry and can act as bioisosteres for carboxylic acids .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system, which introduces a significant degree of three-dimensionality. The trifluoromethyl group and the tetrazole ring would also contribute to the overall shape and electronic properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Wissenschaftliche Forschungsanwendungen

Synthesis and Fungicidal Activity

Derivatives similar to the specified compound have been designed and synthesized, showing fungicidal activity against various pathogens. For example, (E)-5-[1-(4-Phenyl-2-oxo-1-oxaspiro[4.5]dec-3-en-3-yl)ethylidene]-2-aminoimidazolin-4-one derivatives exhibit good to excellent inhibition against several fungi, demonstrating the potential of spirocyclic compounds in agricultural and pharmaceutical fungicides (Zhao Yu et al., 2017).

Potential Biolubricant

Compounds derived from oleic acid and incorporating 1,4-dioxaspiro structures have been synthesized and evaluated as potential biolubricants. These novel compounds show promising physicochemical properties for lubrication applications, highlighting the versatility of spirocyclic compounds in industrial applications (Y. S. Kurniawan et al., 2017).

HIV Entry Inhibitors

Spirocyclic compounds have been investigated for their potential as HIV entry inhibitors. Specifically, certain spirocyclic compounds act as potent noncompetitive allosteric antagonists of the CCR5 receptor, offering a novel approach to HIV-1 treatment by blocking virus entry into cells (C. Watson et al., 2005).

Microsomal Epoxide Hydrolase-Catalyzed Hydration

The metabolism of spiro oxetane-containing compounds has been studied, revealing that microsomal epoxide hydrolase can catalyze the hydration and ring opening of the oxetanyl moiety. This research provides insights into the biotransformation of drugs and drug candidates containing oxetane rings, which are valued for their ability to improve drug properties (Xue-Qing Li et al., 2016).

Antitubercular Activity

Structural studies of compounds similar to the specified chemical have shown promising antitubercular activity. The investigation of their structure-activity relationships contributes to the development of new antitubercular drug candidates, demonstrating the potential of spirocyclic compounds in treating tuberculosis (A. Richter et al., 2022).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N5O3/c17-16(18,19)11-1-3-12(4-2-11)24-21-13(20-22-24)14(25)23-7-5-15(6-8-23)26-9-10-27-15/h1-4H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBJCDANCAUTCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-butyl-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943299.png)

![1,7-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2943302.png)

![N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2943307.png)

![2-(4-Chlorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2943308.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2943314.png)